molecular formula C22H26ClFN2O B5891635 1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5891635
M. Wt: 388.9 g/mol
InChI Key: AIRPJRFXWKKXLU-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group, and it contains both chloro and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine, followed by the introduction of the carboxamide group through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the piperidine ring allows for oxidation reactions, which can lead to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological targets make it a candidate for studying receptor-ligand interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a subject of interest for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity for specific targets. The piperidine ring and carboxamide group may also play a role in modulating its activity by influencing its conformation and interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to 1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide include other piperidine derivatives with different substituents on the phenyl ring. For example:

    1-[(2-chloro-6-fluorophenyl)methyl]piperidine: Lacks the carboxamide group, which may affect its chemical reactivity and biological activity.

    N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide: Lacks the chloro and fluoro substituents, which can influence its binding properties and pharmacological profile. The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN2O/c1-15-6-8-17(9-7-15)16(2)25-22(27)18-10-12-26(13-11-18)14-19-20(23)4-3-5-21(19)24/h3-9,16,18H,10-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRPJRFXWKKXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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